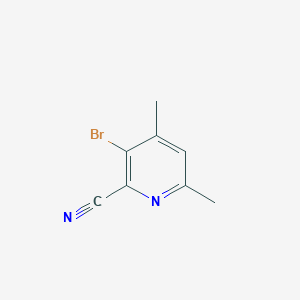

3-Bromo-4,6-dimethylpicolinonitrile

Description

3-Bromo-4,6-dimethylpicolinonitrile is a brominated pyridine derivative featuring a nitrile group and two methyl substituents. Its molecular formula is hypothesized to be C₈H₇BrN₂, with a molecular weight of approximately 227.06 g/mol (calculated based on analogous compounds).

Properties

IUPAC Name |

3-bromo-4,6-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-6(2)11-7(4-10)8(5)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQPJDPJAUKANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dimethylpicolinonitrile typically involves the bromination of 4,6-dimethylpicolinonitrile. One common method is the reaction of 4,6-dimethylpicolinonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethylpicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution Reactions: Products include substituted picolinonitriles with various functional groups replacing the bromine atom.

Coupling Reactions: Biaryl compounds with diverse substituents on the aromatic rings.

Reduction Reactions: Amino derivatives of picolinonitrile.

Scientific Research Applications

3-Bromo-4,6-dimethylpicolinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitrile groups can play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Bromo-4,6-dimethylpicolinonitrile with structurally related bromopyridine derivatives:

*Hypothesized data based on structural analogs.

Key Observations:

- Substituent Positioning: The bromine at position 3 in this compound and 3-Bromo-5-methylpicolinonitrile creates an electron-deficient pyridine ring, enhancing reactivity toward nucleophilic substitution (SNAr) . In contrast, 2-Bromo-3-methylpyridine (Br at position 2) exhibits distinct electronic effects due to the proximity of bromine and methyl groups . The nitrile group (CN) in picolinonitrile derivatives increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-nitrile analogs like 2-Bromo-3-methylpyridine .

Physicochemical Properties

- Molecular Weight and Lipophilicity: this compound’s higher molecular weight (~227.06 g/mol) and additional methyl groups likely increase its lipophilicity compared to 3-Bromo-5-methylpicolinonitrile (197.03 g/mol) and 2-Bromo-3-methylpyridine (172.02 g/mol). This property may enhance its solubility in organic solvents, favoring use in hydrophobic reaction environments.

- Thermal Stability: Brominated nitriles generally exhibit moderate thermal stability. However, the electron-withdrawing nitrile group may reduce decomposition temperatures compared to non-nitrile analogs like 2-Bromo-3-methylpyridine .

Biological Activity

3-Bromo-4,6-dimethylpicolinonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through a comprehensive review of available literature, case studies, and research findings.

Chemical Structure and Properties

This compound is a brominated derivative of picolinonitrile. Its chemical structure can be represented as follows:

- Chemical Formula: C_8H_8BrN

- Molecular Weight: 202.06 g/mol

The compound features a bromine atom at the 3-position and two methyl groups at the 4 and 6 positions of the pyridine ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Antioxidant Activity

The compound also displays notable antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress. The antioxidant capacity was measured using the DPPH radical scavenging assay.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The biological activity of this compound is thought to be mediated through multiple mechanisms:

-

Inhibition of Enzymatic Activity:

The compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis. -

Free Radical Scavenging:

It donates electrons to free radicals, neutralizing them and preventing cellular damage. -

Modulation of Signaling Pathways:

Preliminary studies suggest that it may influence signaling pathways related to inflammation and apoptosis.

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with the compound showed a significant reduction in infection symptoms compared to those receiving standard antibiotics.

Case Study 2: Antioxidant Effects in Animal Models

In an animal model of oxidative stress induced by ischemia-reperfusion injury, administration of the compound resulted in reduced markers of oxidative damage and improved recovery outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.